molecular formula C11H18N4O3 B15057266 Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15057266
M. Wt: 254.29 g/mol
InChI Key: KEHKWPHLOGWIQL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl 1H-1,2,4-triazole-5-carboxylate with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can coordinate with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the morpholinoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research fields.

Biological Activity

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C11H18N4O3
  • Molecular Weight : 254.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. This compound has been tested against various microbial strains:

Microbial StrainActivity Level
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Candida albicansModerate
Staphylococcus aureusModerate

In a study evaluating several triazole derivatives, compounds containing morpholine moieties demonstrated notable activity against E. coli and K. pneumoniae, suggesting that the morpholinoethyl group may enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies show that it exhibits cytotoxic effects on leukemia cell lines:

Cell LineCC50 (µM)
K562 (Chronic Myeloid)13.6 ± 0.3
CCRF-SB (Acute Lymphoblastic)112 ± 19

These findings suggest that this compound may act as a nucleoside analogue, potentially interfering with cellular processes such as protein synthesis and cell proliferation . The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleotide metabolism.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to ribavirin, it may inhibit inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the purine synthesis pathway.
  • Interference with Protein Synthesis : The compound may disrupt translation initiation factors, thus hindering protein synthesis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Study on Leukemia Treatment : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against both chronic myeloid and acute lymphoblastic leukemia cell lines after a 72-hour exposure period.
  • Antimicrobial Efficacy : In another investigation, the compound was tested alongside other triazoles for their ability to inhibit growth in various bacterial strains, revealing a consistent pattern of moderate efficacy across the board.

Properties

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

ethyl 5-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H18N4O3/c1-2-18-11(16)10-12-9(13-14-10)3-4-15-5-7-17-8-6-15/h2-8H2,1H3,(H,12,13,14)

InChI Key

KEHKWPHLOGWIQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CCN2CCOCC2

Origin of Product

United States

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